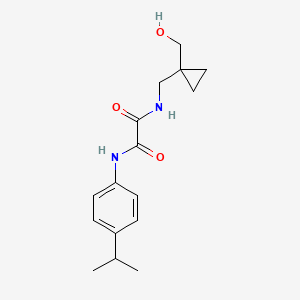

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide

Description

N1-((1-(Hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopropane ring substituted with a hydroxymethyl group and a 4-isopropylphenyl moiety. The hydroxymethylcyclopropyl group may enhance solubility, while the 4-isopropylphenyl substituent could influence lipophilicity and target binding .

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11(2)12-3-5-13(6-4-12)18-15(21)14(20)17-9-16(10-19)7-8-16/h3-6,11,19H,7-10H2,1-2H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVGEMILWKDKIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide typically involves multiple steps:

-

Formation of the Cyclopropyl Intermediate: : The initial step involves the synthesis of a cyclopropyl intermediate. This can be achieved through the reaction of an appropriate alkene with a diazo compound under photochemical or thermal conditions to form the cyclopropane ring.

-

Introduction of the Hydroxymethyl Group: : The cyclopropyl intermediate is then reacted with formaldehyde in the presence of a base to introduce the hydroxymethyl group, forming 1-(hydroxymethyl)cyclopropane.

-

Formation of the Oxalamide Moiety: : The final step involves the reaction of 1-(hydroxymethyl)cyclopropane with oxalyl chloride and 4-isopropylaniline under anhydrous conditions to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide can undergo various chemical reactions, including:

-

Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

-

Reduction: : The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

-

Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide exhibit promising anticancer properties. Studies have shown that derivatives with similar functional groups can inhibit specific cancer cell lines by targeting proteins involved in cell proliferation and survival, such as Mcl-1, which is crucial for the survival of cancer cells .

Case Study: Mcl-1 Inhibition

A study focused on a series of oxalamide derivatives demonstrated that modifications at the N2 position significantly enhanced Mcl-1 inhibitory activity. The compound's ability to induce apoptosis in cancer cells was confirmed through cell viability assays, indicating its potential as a lead compound for developing new anticancer agents .

Biochemical Applications

Enzyme Inhibition

The compound is being explored for its role as an enzyme inhibitor. It has been suggested that oxalamide derivatives can modulate enzyme activity by mimicking natural substrates or inhibitors. This characteristic is particularly useful in designing drugs that target metabolic pathways associated with diseases such as diabetes and obesity .

Case Study: Enzyme Modulation

In a recent investigation, a related oxalamide compound was shown to effectively inhibit the activity of specific enzymes involved in lipid metabolism, leading to reduced lipid accumulation in cellular models. This suggests potential applications in treating metabolic disorders .

Pharmacological Insights

Therapeutic Potential in Respiratory Diseases

Compounds with similar structural motifs have been studied for their efficacy in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The mechanism involves modulation of inflammatory pathways and reduction of bronchoconstriction, making them suitable candidates for further development .

Case Study: Bronchodilator Effects

Research on related compounds indicated significant bronchodilator effects, showcasing their ability to relax airway smooth muscle and improve airflow in animal models of asthma. These findings support the exploration of this compound as a potential therapeutic agent for respiratory diseases .

Mechanism of Action

The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group could provide rigidity to the molecule, affecting its binding affinity and specificity. The oxalamide moiety may participate in hydrogen bonding interactions, further influencing its biological activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Oxalamide Derivatives

The compound’s structural analogs from the provided evidence include oxalamide derivatives with variations in substituents and stereochemistry. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Observations :

- Cyclopropane vs. Heterocycles: The target compound’s cyclopropane ring distinguishes it from analogs with thiazole (Compounds 13–15) or pyrrolidine (Compound 14) rings.

- Substituent Effects : The 4-isopropylphenyl group in the target compound is bulkier and more lipophilic than the 4-chlorophenyl group in Compounds 13–15 and 116. This may enhance membrane permeability but reduce solubility .

- Hydroxymethyl Group : Unlike the acetylpiperidine (Compound 13) or hydroxyphenyl (Compound 117) groups, the hydroxymethylcyclopropyl moiety balances hydrophilicity and steric constraints, which could optimize pharmacokinetics .

Physicochemical Properties and Purity Analysis

While the target compound’s experimental data are unavailable, insights can be drawn from analogs:

- Molecular Weight : The target compound’s molecular weight is likely higher than Compounds 14 (408.10 g/mol) but lower than Compound 13 (478.14 g/mol), given its substituents.

- HPLC Purity : Analogous compounds (e.g., Compound 15: 95.0% purity) suggest rigorous purification protocols for oxalamides, which may apply to the target compound .

- Solubility : The hydroxymethyl group may improve aqueous solubility compared to acetylated (Compound 13) or chlorinated (Compound 117) derivatives .

Antiviral Activity ():

Compounds 13–15 exhibit antiviral activity against HIV, attributed to their ability to block viral entry via CD4-binding site inhibition. The thiazole and pyrrolidine groups in these analogs facilitate interactions with hydrophobic pockets on viral proteins. In contrast, the target compound’s cyclopropane and isopropylphenyl groups might target similar mechanisms but with altered binding kinetics due to steric effects .

Cytochrome P450 Modulation ():

Compound 117, with a hydroxyphenylpropyl substituent, activates cytochrome P450 4F11, a key enzyme in fatty acid metabolism. The target compound’s isopropylphenyl group may exhibit weaker activation due to reduced hydrogen-bonding capacity compared to hydroxylated analogs .

Biological Activity

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be categorized as an oxalamide derivative, characterized by its unique functional groups that contribute to its biological properties. The structural formula is represented as follows:

This structure includes a cyclopropyl group, which is known for enhancing the pharmacological properties of compounds by increasing metabolic stability and modifying receptor interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in inhibiting key enzymes or receptors involved in disease pathways. For instance, some oxalamides have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to antiproliferative effects in cancer cells .

Antiproliferative Effects

Several studies have reported the antiproliferative activity of oxalamide derivatives. In one study, compounds with similar structures demonstrated significant inhibition of cell growth in various cancer cell lines. The activity was attributed to their ability to induce apoptosis and inhibit cell cycle progression.

Enzyme Inhibition

This compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For example, its structural analogs have been investigated for their ability to inhibit proteases and kinases, which are often overactive in cancer and inflammatory diseases.

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the effects of oxalamide derivatives on breast cancer cell lines. The results indicated that these compounds led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.

- Case Study on Enzyme Inhibition : Another investigation focused on the inhibition of a specific kinase by related oxalamide compounds. The study demonstrated that these compounds could effectively reduce kinase activity by binding to the ATP-binding site, thereby blocking downstream signaling pathways critical for tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Significant inhibition in cancer cells | |

| Enzyme Inhibition | Reduced kinase activity | |

| Apoptosis Induction | Increased apoptotic markers |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Level | Notes |

|---|---|---|

| This compound | Moderate | Effective against specific cancer types |

| Related oxalamide derivative | High | Stronger antiproliferative effects |

Q & A

Q. How to develop a stability-indicating HPLC method for degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.